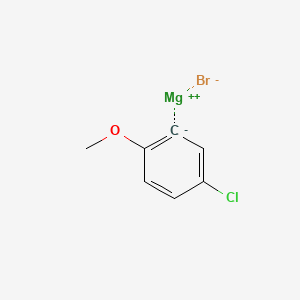

5-Chloro-2-methoxyphenylmagnesium bromide

CAS No.: 419535-75-4

Cat. No.: VC6269350

Molecular Formula: C7H6BrClMgO

Molecular Weight: 245.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 419535-75-4 |

|---|---|

| Molecular Formula | C7H6BrClMgO |

| Molecular Weight | 245.78 |

| IUPAC Name | magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |

| Standard InChI | InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | GAFVLSUAFZZUMW-UHFFFAOYSA-M |

| SMILES | COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted with methoxy (-OCH₃) and chloro (-Cl) groups at the 2- and 5-positions, respectively, bonded to a magnesium bromide center. This arrangement is captured in its SMILES notation (COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-]) and IUPAC name magnesium;1-chloro-4-methoxybenzene-5-ide;bromide . The magnesium atom’s electrophilic character and the aryl ring’s electron-deficient nature due to the chloro group make this reagent highly reactive toward electrophiles.

Table 1: Key Physicochemical Properties

Spectroscopic and Structural Insights

Synthesis and Reactivity Profile

Preparation Methods

5-Chloro-2-methoxyphenylmagnesium bromide is synthesized via the reaction of 5-chloro-2-methoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent oxidation:

The exothermic reaction requires controlled temperatures (0–25°C) to avoid side reactions. Post-synthesis, the reagent is typically stored as a 0.5 M solution in 2-MeTHF at -20°C .

Reactivity and Mechanistic Behavior

As a Grignard reagent, it participates in two primary reaction types:

-

Nucleophilic Additions: Attacks electrophilic carbons in carbonyl compounds (ketones, esters) to form alcohols after hydrolysis.

-

Cross-Coupling Reactions: Engages in Kumada, Negishi, or Suzuki-Miyaura couplings catalyzed by palladium or nickel complexes to form biaryl structures .

The chloro substituent’s electron-withdrawing effect enhances the magnesium center’s electrophilicity, accelerating reaction rates compared to non-halogenated analogs. Conversely, the methoxy group’s electron-donating resonance effects stabilize intermediate complexes during coupling reactions.

Applications in Organic Synthesis

Construction of Aromatic Frameworks

This reagent is pivotal in synthesizing polysubstituted biphenyls and heterocycles. For example, coupling with aryl halides under palladium catalysis yields 5-chloro-2-methoxybiphenyl derivatives, which are precursors to pharmaceuticals and agrochemicals .

Functional Group Transformations

In nucleophilic additions, the reagent introduces the 5-chloro-2-methoxyphenyl group into ketones, enabling access to tertiary alcohols. Subsequent dehydration or oxidation steps yield alkenes or ketones with tailored substitution patterns.

Table 2: Representative Reactions and Outcomes

| Reaction Type | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Kumada Coupling | 4-Bromotoluene | 5-Chloro-2-methoxy-4'-methylbiphenyl | 78 | Pd(dba)₂, THF, 60°C |

| Nucleophilic Addition | Acetophenone | 1-(5-Chloro-2-methoxyphenyl)-1-phenylethanol | 85 | THF, 0°C → RT |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume